2-Hydroxy-2-(4-methoxyphenyl)propanoic acid
Overview
Description
2-Hydroxy-2-(4-methoxyphenyl)propanoic acid is an organic compound with the molecular formula C₁₀H₁₂O₄ and a molecular weight of 196.1999 g/mol . It is a derivative of propanoic acid, featuring a hydroxy group and a methoxyphenyl group. This compound is known for its applications in various scientific fields due to its unique chemical properties.
Mechanism of Action
Target of Action
A structurally similar compound, 3-(4-hydroxy-3-methoxyphenyl) propionic acid (hmpa), has been found to interact with the gpr41 receptor .
Mode of Action
Hmpa has been shown to suppress camp levels in a dose-dependent manner in cells expressing the mouse gpr41 receptor
Biochemical Pathways
Hmpa has been shown to improve hepatic lipid metabolism via the gpr41 receptor . This suggests that 2-Hydroxy-2-(4-methoxyphenyl)propanoic acid may also influence lipid metabolism, but more research is needed to confirm this.
Result of Action
Hmpa has been suggested to have several beneficial effects, such as antidiabetic properties, anticancer activities, and cognitive function improvement, in animal models and human studies . This suggests that this compound may have similar effects, but more research is needed to confirm this.
Biochemical Analysis
Biochemical Properties
It is known that hydroxycinnamic acid derivatives, such as this compound, can interact with various enzymes, proteins, and other biomolecules
Cellular Effects
It has been suggested that similar compounds may have antioxidant and anti-obesity effects, and may improve hepatic lipid metabolism . These effects could potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Dosage Effects in Animal Models
It has been suggested that similar compounds may enhance grip strength and inhibit protein catabolism induced by exhaustive exercise in mice .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-2-(4-methoxyphenyl)propanoic acid typically involves the reaction of 4-methoxybenzaldehyde with a suitable reagent to introduce the hydroxy and propanoic acid functionalities. One common method is the aldol condensation followed by oxidation and hydrolysis steps .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The process often includes the use of catalysts and controlled temperature and pressure conditions to facilitate the reaction .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the hydroxy group to a hydrogen atom, forming a simpler propanoic acid derivative.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of simpler propanoic acid derivatives.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-Hydroxy-2-(4-methoxyphenyl)propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Comparison with Similar Compounds
2-Hydroxy-3-(4-methoxyphenyl)propanoic acid: Similar structure but with a different position of the hydroxy group.
Vanillactic acid: Contains a hydroxy and methoxy group but differs in the overall structure.
2-Hydroxy-2-methylpropanoic acid: Similar hydroxy group but with a different alkyl chain.
Uniqueness: 2-Hydroxy-2-(4-methoxyphenyl)propanoic acid is unique due to its specific combination of functional groups and their positions, which confer distinct chemical and biological properties. This uniqueness makes it valuable for targeted applications in research and industry .
Properties
IUPAC Name |
2-hydroxy-2-(4-methoxyphenyl)propanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O4/c1-10(13,9(11)12)7-3-5-8(14-2)6-4-7/h3-6,13H,1-2H3,(H,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLZYBYUIBZZEPT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)OC)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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